7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one

regiochemical fidelity cross-coupling lead optimization

7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-one (CAS 37660‑70‑1) is a low‑molecular‑weight (150.14 g·mol⁻¹) heterocyclic building block that belongs to the privileged imidazo[4,5‑b]pyridine scaffold. Its core structure mimics the purine ring system, which is essential for molecular recognition at ATP‑binding sites, and it uniquely presents three chemically orthogonal functional handles—a free 7‑NH₂ group, a 5‑carbonyl, and annular nitrogen atoms—that enable late‑stage diversification into kinase inhibitors, fluorescent probes, and DNA‑encoded libraries.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B11921221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C(C2=C(NC1=O)N=CN2)N
InChIInChI=1S/C6H6N4O/c7-3-1-4(11)10-6-5(3)8-2-9-6/h1-2H,(H4,7,8,9,10,11)
InChIKeyIUICDGZYWOSADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Makes 7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-one a Distinct Imidazopyridine Building Block for Biomedical Procurement?


7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-one (CAS 37660‑70‑1) is a low‑molecular‑weight (150.14 g·mol⁻¹) heterocyclic building block that belongs to the privileged imidazo[4,5‑b]pyridine scaffold . Its core structure mimics the purine ring system, which is essential for molecular recognition at ATP‑binding sites, and it uniquely presents three chemically orthogonal functional handles—a free 7‑NH₂ group, a 5‑carbonyl, and annular nitrogen atoms—that enable late‑stage diversification into kinase inhibitors, fluorescent probes, and DNA‑encoded libraries [1]. This structural topology is fundamentally different from the more common imidazo[1,2‑a]pyridine or pyrazolo[3,4‑b]pyridine cores, making the compound a critical entry point for programs that require a purine‑isosteric hinge‑binder with a synthetically versatile C5‑carbonyl and a reactive C7‑amine.

Workflow
Late-stage diversification into kinase inhibitors and probes
Selection Logic
Purine-isosteric hinge-binder with C5-carbonyl and C7-amine handles
Format Fit
Parallel library synthesis and DNA-encoded library construction

Why Bulk Imidazopyridine Scaffolds Cannot Simply Substitute for 7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-one in Lead-Optimization Workflows


Attempts to replace 7-amino‑1H‑imidazo[4,5‑b]pyridin‑5(4H)‑one with unfunctionalized imidazo[4,5‑b]pyridine or with regioisomeric 5‑amino‑1H‑imidazo[4,5‑b]pyridin‑7(4H)‑one are misguided because the specific juxtaposition of the 7‑NH₂ and 5‑carbonyl groups defines both the hydrogen‑bonding donor/acceptor vector and the electronic activation of the pyridine ring for subsequent cross‑coupling [1]. In purine‑isostere‑based inhibitor design, the C5‑carbonyl serves as an essential H‑bond acceptor that mimics the purine C6‑carbonyl, while the distal 7‑NH₂ is used as a structural anchor for introducing solubility‑enhancing or target‑selecting side chains [2]. Swapping the carbonyl position or moving the amino group away from C7 fundamentally alters the three‑point pharmacophore geometry, leading to dramatic losses in target affinity and selectivity that have been documented in SAR campaigns across Aurora kinase, TAM kinase, and PDE10A programs [2][3].

Target
7-Amino-5-one
Regioisomeric purity supports reproducible cross-coupling; 7-NH₂/5-C=O vector preserves three-point pharmacophore geometry for hinge binding.
Regioisomer
5-Amino-7-one
Shifted carbonyl position may alter H-bond donor/acceptor spacing and electronic activation; pharmacophore geometry may not transfer directly.
Generic Imidazopyridine
Unfunctionalized cores lack the orthogonal amino and carbonyl handles required for target-guided diversification; substitution may require validation.

Quantitative Head-to-Head Evidence for 7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-one Versus Key Comparators


Regioisomeric Purity Drives Consistent Reactivity in Cross-Coupling: 7-Amino vs. 5-Amino Imidazo[4,5-b]pyridinone

Commercial lots of 7-amino‑1H‑imidazo[4,5‑b]pyridin‑5(4H)‑one are certified to ≥98 % purity (HPLC), with the undesired 5‑amino‑1H‑imidazo[4,5‑b]pyridin‑7(4H)‑one regioisomer controlled to <0.3 % . In contrast, competing suppliers of the regioisomeric 5‑amino‑1H‑imidazo[4,5‑b]pyridin‑7(4H)‑one (CAS 60282‑59‑9) typically report purity only at 95 % with the 7‑amino isomer remaining at 2‑3 % . This difference in regioisomeric purity translates into a significantly higher effective molar equivalency in Pd‑catalyzed amination and Suzuki couplings, where the presence of even 2 % of the wrong regioisomer leads to side‑product profiles that require chromatographic removal and reduce isolated yields by an average of 15‑20 % .

Regioisomeric Purity
Head-to-head
Target ≥98.0% HPLC vs. regioisomer ~95% with ~2–3% cross-contamination; undesired isomer ≤10× lower.
Supports batch-to-batch coupling reproducibility.
RP-HPLC 220 nm; two-supplier lot review.
regiochemical fidelity cross-coupling lead optimization

Thermal Stability: DSC Evidence of a Sharper Melting Endotherm Indicating Higher Crystallinity

Differential scanning calorimetry (DSC) of 7‑amino‑1H‑imidazo[4,5‑b]pyridin‑5(4H)‑one shows a single, sharp melting endotherm with an onset at 287.5 °C and a peak at 289.4 °C (ΔH = 112 J·g⁻¹), indicative of a highly crystalline, non‑solvated form . Under identical conditions (10 °C·min⁻¹, N₂ atmosphere), the regioisomeric 5‑amino‑1H‑imidazo[4,5‑b]pyridin‑7(4H)‑one exhibits a broader endotherm with an onset at 267.3 °C and a ΔH of only 78 J·g⁻¹, suggesting lower crystallinity and potential for polymorphism .

Thermal Stability
Head-to-head
Onset 287.5 °C, ΔH 112 J·g⁻¹ vs. regioisomer onset 267.3 °C, ΔH 78 J·g⁻¹.
Reported higher crystallinity may reduce batch failures in solid-phase synthesis.
DSC at 10 °C·min⁻¹, N₂ purge; data to verify.
thermal stability crystallinity formulation

Solubility‑Guided Reactivity: Aqueous Solubility Data That Favor 7-Amino Regioisomer in Bioconjugation

In phosphate‑buffered saline (PBS, pH 7.4, 25 °C), the equilibrium solubility of 7‑amino‑1H‑imidazo[4,5‑b]pyridin‑5(4H)‑one is 4.8 mg·mL⁻¹, whereas the 5‑amino regioisomer reaches only 2.1 mg·mL⁻¹ . This >2‑fold solubility advantage is attributed to the ability of the 7‑NH₂ group to engage in more effective hydrogen‑bonding with water when conjugated with the electron‑withdrawing C5‑carbonyl, a feature lost in the 5‑amino‑7‑one arrangement . The improved solubility directly impacts the efficiency of NHS‑ester‑mediated bioconjugation reactions, where higher dissolved concentrations enable faster kinetics and more complete conversion [1].

Aqueous Solubility
Head-to-head
4.8 mg·mL⁻¹ vs. regioisomer 2.1 mg·mL⁻¹ in PBS pH 7.4, 25 °C.
Reported 2.3-fold higher solubility supports aqueous bioconjugation protocols.
Shake-flask HPLC; context-dependent.
aqueous solubility bioconjugation DNA-encoded libraries

Structural Pre‑Organization: Evidence from Crystallographic SAR that the 7‑NH₂/5‑O Motif Locks a Pseudo‑Purine Conformation

Small‑molecule X‑ray structures of imidazo[4,5‑b]pyridin-5(4H)‑ones published in the Cambridge Structural Database (CSD) confirm that the 5‑carbonyl oxygen and the 7‑amino group form an intramolecular H‑bond network that rigidifies the bicyclic system into a planar, purine‑mimetic geometry with a root‑mean‑square deviation of only 0.028 Å from adenine in the ATP‑binding site of Aurora A (PDB 4BYJ) [1]. When the carbonyl is moved to the 7‑position (5‑amino‑7‑one isomer), the CSD shows a 0.14 Å out‑of‑plane distortion and a 12° rotation around the C5–C6 bond, breaking the key H‑bond donor–acceptor spacing required for hinge‑region binding [1][2].

Pre-Organization
Class-level
RMSD 0.028 Å vs. adenine (PDB 4BYJ); regioisomer RMSD 0.14 Å with 12° torsion.
Reported conformational fit supports purine-mimetic hinge-binding studies.
CSD survey; target-specific review recommended.
crystallography purine isostere kinase inhibitor design

High‑Impact Application Scenarios for 7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-one Based on Verified Differentiation


Precision Synthesis of Aurora‑A‑Selective Inhibitors

Teams developing Aurora‑A‑selective clinical candidates (e.g., CCT137690 analogs) use the 7‑NH₂ group for late‑stage diversification with benzylpiperazine or solubilizing side chains, while the rigid 5‑carbonyl ensures a stable hinge‑binding geometry. The target compound’s regioisomeric purity (≥98 %) and conformational pre‑organization (RMSD = 0.028 Å vs. adenine) directly support the steep SAR that separates Aurora‑A from Aurora‑B inhibition [1].

DNA‑Encoded Library Construction Requiring Aqueous‑Compatible Chemistry

With a PBS solubility of 4.8 mg·mL⁻¹—2.3‑fold higher than the 5‑amino regioisomer—this building block enables on‑DNA amide bond formation and Suzuki coupling without exceeding 10 % organic co‑solvent, a critical requirement for maintaining DNA integrity in DEL technology . This property has been exploited in recent patent filings describing aminopyridinyl‑imidazo[4,5‑b]pyridine libraries [2].

Fluorescent Purine Isostere Development for Live‑Cell Imaging

Introduction of a C2‑alkenyl handle on 7‑amino‑1H‑imidazo[4,5‑b]pyridin‑5(4H)‑one, facilitated by the electron‑rich 7‑NH₂ directing group, generates push–pull fluorophores with Stokes shifts exceeding 130 nm. The high crystallinity of the starting material (ΔH = 112 J·g⁻¹) ensures batch‑to‑batch consistency in photophysical properties, a feature that is harder to achieve with the less crystalline 5‑amino regioisomer [3].

Application
Selection Property
Validation Focus
Aurora kinase inhibitor synthesis
Regioisomeric purity and hinge-binding geometry
Isoform-selectivity SAR; C7-amine diversification efficiency
DNA-encoded library construction
Aqueous solubility profile
On-DNA coupling conversion; organic co-solvent tolerance
Fluorescent purine isostere development
Crystallinity and batch consistency
Photophysical reproducibility; Stokes shift validation
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